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molecular formula C17H16N2OS B8636880 N-[(2,3-Dihydro-1H-inden-2-yl)carbamothioyl]benzamide CAS No. 61451-93-2

N-[(2,3-Dihydro-1H-inden-2-yl)carbamothioyl]benzamide

Cat. No. B8636880
M. Wt: 296.4 g/mol
InChI Key: FLEYIWKPHNTWJO-UHFFFAOYSA-N
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Patent
US03985898

Procedure details

To a stirred solution of ammonium thiocyanate (0.837 g.) in acetone (5 ml.) was added benzoyl chloride (1.406 g.) in acetone (10 ml.). The mixture was refluxed for 5 minutes then 2-aminoindane (1.332 g.) in acetone (10 ml.) was added quickly. Refluxing was continued for 10 minutes and the mixture poured into water (75 ml.) to give an oil which solidified on standing. Recrystallisation from ethanol/water afforded the title compound as pale yellow needles (2.151 g.), m.p. 130°-5° C.
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
1.406 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.332 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:14][CH:15]1[CH2:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16]1.O>CC(C)=O>[C:5]([NH:3][C:2]([NH:14][CH:15]1[CH2:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16]1)=[S:1])(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.837 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
1.406 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.332 g
Type
reactant
Smiles
NC1CC2=CC=CC=C2C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol/water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.151 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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